Myristyl palmitate

Description

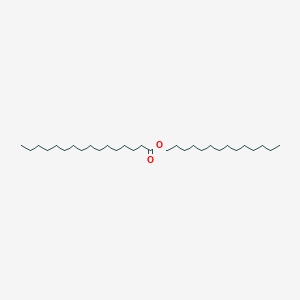

Structure

2D Structure

Properties

IUPAC Name |

tetradecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULYVBBLIYLRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063511 | |

| Record name | Hexadecanoic acid, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4536-26-9 | |

| Record name | Myristyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05918JMY6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Myristyl Palmitate from Myristyl Alcohol and Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Myristyl palmitate (C30H60O2), the ester of myristyl alcohol (tetradecanol) and palmitic acid (hexadecanoic acid), is a valuable wax ester utilized extensively in the cosmetic and pharmaceutical industries for its emollient and texturizing properties.[1][2] In pharmaceutical formulations, it can serve as a lipid matrix in nanostructured drug delivery systems, enhancing the stability and encapsulation efficiency of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and relevant biochemical context for its constituent fatty acid and alcohol.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through Fischer esterification, a reaction between a carboxylic acid and an alcohol. This process can be driven by chemical catalysts, enzymatic catalysts, or accelerated by microwave irradiation.

-

Chemical Synthesis (Acid Catalysis): This is the traditional approach, involving the reaction of myristyl alcohol and palmitic acid at elevated temperatures in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[1][3] While effective, this method often requires high temperatures (110–130°C), which can lead to side reactions like dehydration and polymerization, necessitating extensive purification of the final product.[1]

-

Enzymatic Synthesis (Lipase Catalysis): A greener and more specific alternative to chemical synthesis, this method employs lipases (E.C. 3.1.1.3) as biocatalysts.[4][5] Enzymatic synthesis proceeds under milder conditions (e.g., 40-60°C), minimizing byproduct formation and resulting in a purer product.[5][6] Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are often used to facilitate catalyst recovery and reuse.[7][8] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards ester formation.[5][9]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the esterification reaction, reducing reaction times from hours to minutes.[10][11] This technique can be applied to both chemical and enzymatic synthesis setups.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of wax esters, including this compound and analogous compounds.

Table 1: Comparison of Chemical vs. Enzymatic Synthesis of Wax Esters

| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) | References |

| Catalyst | Sulfuric Acid, Phosphoric Acid | Immobilized Lipases (e.g., Novozym 435, Lipozyme RMIM) | [1][3][12] |

| Temperature | 80 - 130°C | 40 - 70°C | [1][6] |

| Reaction Time | 6 - 8 hours | 5 - 24 hours | [1][10] |

| Solvent | Hexane, Heptane, or Solvent-free | Hexane, Heptane, or Solvent-free | [1][6][13] |

| Molar Ratio (Acid:Alcohol) | Typically 1:1 to 1.5:1 | Typically 1:1 | [1][5] |

| Typical Yield | 80 - 85% (crude) | >90% (up to 98%) | [1][6] |

| Key Considerations | Risk of side reactions; requires extensive purification. | Higher specificity; milder conditions; enzyme reusability. | [1][4] |

Table 2: Exemplary Conditions for Lipase-Catalyzed Wax Ester Synthesis

| Parameter | Condition 1: Cetyl Oleate | Condition 2: Palm-based Wax Esters | Condition 3: Isopropyl Palmitate (Microwave) | References |

| Lipase Source | Candida sp. 99-125 (immobilized) | Lipozyme RMIM | Lipase | [6][11][13] |

| Substrates | Oleic Acid, Cetyl Alcohol | Palm Kernel Oil, Oleyl Alcohol | Palmitic Acid, Isopropyl Alcohol | [6][11][13] |

| Temperature | 40°C | 40°C | N/A (Microwave Power: 50%) | [6][11][13] |

| Solvent | Solvent-free | Hexane | Solvent-free | [6][11][13] |

| Enzyme Dosage | 10% (by mass of oleic acid) | 1.5% (w/v) | 18 wt.% | [6][11][13] |

| Reaction Time | 8 hours | 7 - 10 hours | 30 minutes | [6][11][13] |

| Conversion/Yield | 98% Conversion | 84.4% Yield | 83.7% Conversion | [6][11][13] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is a representative method for direct chemical esterification.

Materials:

-

Palmitic Acid (1.0 mol equivalent)

-

Myristyl Alcohol (1.0 to 1.5 mol equivalent)

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) (Catalytic amount, e.g., 1-2% of total reactant weight)

-

Hexane or Toluene (as solvent and for azeotropic water removal)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Glassware for recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask, add palmitic acid, myristyl alcohol, and the solvent (e.g., hexane).[14] Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.

-

Catalyst Addition: Begin stirring the mixture and gently heat it using the heating mantle. Once the solids dissolve, carefully add the acid catalyst.

-

Esterification: Heat the mixture to reflux (typically 80-110°C depending on the solvent) for 6-8 hours.[1] Water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted palmitic acid.

-

Distilled water.

-

Saturated NaCl solution (brine) to break any emulsions.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by recrystallization from hot hexane.[1] Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration.

-

Characterization: Confirm the product's identity and purity via Thin-Layer Chromatography (TLC), melting point determination (expected: 49-51°C), and Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Protocol 2: Lipase-Catalyzed Synthesis of this compound

This protocol describes a solvent-free enzymatic synthesis method.

Materials:

-

Palmitic Acid (1.0 mol equivalent)

-

Myristyl Alcohol (1.0 mol equivalent)

-

Immobilized Lipase (e.g., Novozym 435, 2-10% by weight of total substrates)

Equipment:

-

Sealed reaction vessel (e.g., screw-cap flask)

-

Incubator shaker or oil bath with magnetic stirring

-

Vacuum pump (optional, for water removal)

-

Filtration setup for enzyme recovery

Procedure:

-

Reactant Preparation: Combine the equimolar amounts of palmitic acid and myristyl alcohol in the reaction vessel.

-

Reaction Initiation: Heat the mixture to 60-65°C to melt the reactants and form a homogeneous liquid. Add the immobilized lipase to the molten mixture.

-

Enzymatic Reaction: Maintain the temperature at 60-65°C and stir the mixture at a constant rate (e.g., 200 rpm) for 8-24 hours. To drive the equilibrium, conduct the reaction under a vacuum to continuously remove the water byproduct.

-

Monitoring: The reaction progress can be monitored by taking small aliquots over time and analyzing the remaining free fatty acid content by titration with a standard NaOH solution.

-

Enzyme Recovery: Upon completion, stop the reaction by cooling. If the product solidifies, gently reheat to melt it and separate the immobilized enzyme by filtration. The enzyme can be washed with hexane, dried, and stored for reuse.

-

Purification: The product from enzymatic synthesis is often of high purity. If unreacted acid remains, it can be removed by washing the molten product with a dilute sodium bicarbonate solution as described in the chemical synthesis protocol.

Visualizations

Chemical and Biological Pathways

While this compound itself is primarily an inert excipient, its precursors, palmitic acid and myristic acid, are deeply involved in crucial cellular signaling processes.[1] Palmitic acid is the substrate for protein S-palmitoylation, a reversible post-translational modification that regulates protein trafficking, localization, and function.[1][11] Myristic acid is used for N-myristoylation, a typically irreversible modification that anchors proteins to cellular membranes.[1][5] Understanding the biological roles of these precursors is vital for drug development professionals when considering fatty acid-based formulation components.

Experimental Workflow

References

- 1. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]

- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. US20060149086A1 - Production of wax esters - Google Patents [patents.google.com]

- 11. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aocs.org [aocs.org]

- 14. NZ332959A - Preparation of cetyl myristate and cetyl palmitate - Google Patents [patents.google.com]

- 15. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Myristyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 4536-26-9 Molecular Formula: C30H60O2

This technical guide provides an in-depth overview of myristyl palmitate, a wax ester of significant interest in pharmaceutical and cosmetic formulations. The document details its physicochemical properties, synthesis, and analytical methods, with a focus on its applications in drug delivery and topical preparations.

Physicochemical Properties

This compound is the ester formed from the condensation of myristyl alcohol (1-tetradecanol) and palmitic acid (hexadecanoic acid).[1] It is a white to off-white, waxy solid at room temperature.[2][3][4] Its lipophilic nature makes it insoluble in water but slightly soluble in solvents like chloroform and hexane.[2][3][5]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 452.8 g/mol | [3][6] |

| Melting Point | 49-51 °C | [2][3][4] |

| Boiling Point (Predicted) | 484.9 ± 13.0 °C | [3] |

| Density (Predicted) | 0.858 ± 0.06 g/cm³ | [3] |

| LogP (Predicted) | 14.1 | [5][6] |

| Solubility | Chloroform (Slightly), Hexane (Slightly) | [2][3][5] |

Synthesis and Purification

This compound is synthesized through the esterification of myristyl alcohol and palmitic acid.[1] A common laboratory-scale synthesis involves an acid-catalyzed reaction.

Experimental Protocol: Acid-Catalyzed Esterification

1. Reaction Setup:

-

Myristyl alcohol and palmitic acid are combined in a 1:1.5 molar ratio in a round-bottom flask.

-

Sulfuric acid is added as a catalyst.

-

The mixture is heated to 80°C for 6 hours with constant stirring.[1]

2. Purification:

-

After the reaction is complete, the mixture is washed with a sodium bicarbonate solution to neutralize the remaining sulfuric acid.

-

The crude this compound is then purified by recrystallization from hexane.[1]

3. Purity Assessment:

-

The purity of the final product can be assessed by determining its melting point, which is expected to be in the range of 45–50°C.

-

Thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1) can also be used to verify purity.[1]

Analytical Methods

Several analytical techniques can be employed for the characterization and quantification of this compound.

| Analytical Method | Purpose | Key Parameters | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in biological and environmental samples | - Column: Polar capillary columns (e.g., DB-5MS)- Derivatization: Trimethylsilylation to enhance volatility- Internal Standard: Isotopically labeled analogs (e.g., deuterated palmitic acid) | [1] |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of related lipid esters | Used for separating structurally similar triacylglycerols and palmitate esters. | [7] |

| Infrared (IR) Spectroscopy | Structural confirmation | Identifies characteristic functional groups. | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Provides detailed information about the molecular structure. | [6] |

Applications in Drug Development

This compound's properties make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

Role in Topical Formulations

In topical formulations, this compound serves multiple functions that contribute to the overall efficacy and aesthetic appeal of the product.

As an emollient , it helps to soften and moisturize the skin by forming a protective barrier that reduces water loss.[1][8] Its role as a thickening agent is crucial for achieving the desired viscosity and stability in creams and lotions.[1][8] Additionally, its lubricating effect can reduce friction and potential irritation on the skin.[1][8]

Use in Drug Delivery Systems

This compound is utilized as a lipid matrix in nanostructured drug delivery systems.[1] Its biocompatibility and biodegradability make it a suitable carrier for enhancing the encapsulation efficiency and stability of therapeutic agents.[1] In transdermal drug delivery, fatty acid esters like this compound can act as penetration enhancers, reversibly modifying the barrier properties of the stratum corneum to facilitate drug absorption.

Experimental Protocol: In Vitro Skin Permeation Study

The following protocol outlines a standard method for evaluating the efficacy of this compound as a penetration enhancer in a topical formulation using Franz diffusion cells.

1. Skin Membrane Preparation:

-

Full-thickness abdominal skin is excised from a suitable animal model (e.g., Wistar rats).

-

Subcutaneous fat and connective tissue are carefully removed.

-

The prepared skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

2. Franz Diffusion Cell Setup:

-

The receptor compartment is filled with a known volume of a suitable buffer, such as phosphate-buffered saline (PBS, pH 7.4), to maintain sink conditions.

-

The receptor medium is continuously stirred and maintained at 32 ± 0.5 °C to mimic physiological skin temperature.

3. Formulation Application:

-

A precise amount of the formulation containing the active pharmaceutical ingredient (API) and this compound is applied uniformly to the skin surface in the donor compartment.

-

The donor compartment is covered to prevent evaporation.

4. Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn for analysis.

-

An equal volume of fresh, pre-warmed receptor medium is immediately added back to maintain a constant volume.

5. Drug Quantification:

-

The concentration of the API in the collected samples is determined using a validated analytical method, such as HPLC.

-

The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux.

Safety and Regulation

This compound is generally considered safe for use in cosmetic and pharmaceutical products.[9] Studies have shown it to have minimal to mild skin irritation potential and no sensitization effects in guinea pig models.[1] It is listed as an active substance in the EPA's TSCA inventory.[6]

References

- 1. This compound for Research|High-Purity Ester [benchchem.com]

- 2. This compound [chembk.com]

- 3. This compound CAS#: 4536-26-9 [m.chemicalbook.com]

- 4. This compound | 4536-26-9 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. univdatos.com [univdatos.com]

- 9. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

The Solubility Profile of Myristyl Palmitate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of myristyl palmitate in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and cosmetic formulation. Due to the limited availability of precise quantitative data in public literature, this document focuses on presenting existing qualitative information, outlining a detailed experimental protocol for determining solubility, and providing context through the solubility of analogous compounds.

This compound, the ester of myristyl alcohol and palmitic acid, is a waxy solid widely used as an emollient, thickener, and stabilizer in a variety of pharmaceutical and cosmetic products.[1] Its performance in these formulations is intrinsically linked to its solubility and miscibility with other components. Understanding its solubility profile is therefore paramount for formulation development, ensuring product stability, efficacy, and aesthetic appeal.

Qualitative Solubility of this compound

Publicly available data on the solubility of this compound is primarily qualitative. The compound is generally characterized as being insoluble in aqueous solutions and sparingly soluble in select organic solvents.

| Solvent | Qualitative Solubility | Citation |

| Water | Insoluble | [1] |

| Chloroform | Slightly Soluble | [2][3][4][5] |

| Hexane | Slightly Soluble | [2][3][4][5] |

It is important to note that "slightly soluble" is a non-specific term. For precise formulation work, quantitative data is essential. The lack of such data necessitates a reliable and reproducible experimental protocol for its determination.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the well-established shake-flask method, which is a standard procedure for determining the thermodynamic solubility of a solid in a solvent.[6][7][8][9][10]

Principle

An excess amount of this compound is equilibrated with a known volume of the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents of analytical grade (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Analytical instrumentation (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a gravimetric setup including an oven and desiccator)

Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the equilibration period.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. For a waxy solid like this compound, this may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker bath and allow them to stand at the same constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and pass it through a syringe filter appropriate for the solvent used.

-

-

Analysis of the Saturated Solution: The concentration of this compound in the filtered supernatant can be determined by several methods.

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Place the evaporating dish in an oven at a temperature below the boiling point of this compound but sufficient to remove any residual solvent (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and re-weigh.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

Chromatographic Analysis (GC-FID or HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the appropriate chromatographic method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the concentration in the original saturated solution by applying the dilution factor.

-

-

Data Presentation

The solubility should be expressed in grams of this compound per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL) at the specified temperature.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

Conclusion

References

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. acri.gov.tw [acri.gov.tw]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. This compound CAS#: 4536-26-9 [amp.chemicalbook.com]

- 6. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 7. researchgate.net [researchgate.net]

- 8. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Melting Point and Differential Scanning Calorimetry of Myristyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of myristyl palmitate, focusing on its melting point and behavior under Differential Scanning Calorimetry (DSC). This compound (CAS 4536-26-9), the ester of myristyl alcohol and palmitic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. Its thermal characteristics are critical for formulation development, stability studies, and quality control.

Physicochemical Properties of this compound

This compound is a white to yellowish, waxy solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Tetradecyl hexadecanoate | [1] |

| Synonyms | This compound, Tetradecyl palmitate | [1] |

| CAS Number | 4536-26-9 | [2] |

| Molecular Formula | C30H60O2 | [3] |

| Molecular Weight | 452.80 g/mol | [3] |

| Melting Point | 49-51 °C (approximately) | [1] |

Melting Point Determination

The melting point of a substance is a fundamental physical property. For waxy solids like this compound, the melting range can be influenced by purity and crystalline form.

Experimental Protocol: Capillary Melting Point Determination

A standard method for determining the melting point of crystalline solids is the capillary tube method.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (liquefaction) are recorded. This range is reported as the melting point.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information on thermal transitions, including melting, crystallization, and solid-state transformations.

Expected DSC Curve of this compound

While a specific, publicly available DSC thermogram for pure this compound is not readily found in the reviewed literature, its thermal behavior can be predicted based on its nature as a long-chain fatty acid ester. The DSC curve is expected to show a sharp endothermic peak corresponding to its melting transition. The peak of this endotherm represents the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf).

Due to the potential for polymorphism, which is common in long-chain lipids, the DSC thermogram may exhibit more complex features.[4] Different crystalline forms (polymorphs) will have distinct melting points and enthalpies of fusion.[4] The thermal history of the sample, such as the cooling rate from the melt, can significantly influence the polymorphic form present.[4]

Representative DSC Thermogram of this compound

Caption: A representative DSC curve for this compound showing a single endothermic melting event.

Experimental Protocol for DSC Analysis

The following is a general protocol for the DSC analysis of a waxy ester like this compound.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of material during heating.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibration: The sample is equilibrated at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heating Scan: The sample is heated at a constant rate (e.g., 5 or 10°C/min) to a temperature above its melting point (e.g., 80°C). An inert atmosphere (e.g., nitrogen purge) is maintained to prevent oxidation.

-

Cooling Scan (Optional): The sample is then cooled at a controlled rate back to the starting temperature. This can provide information on crystallization behavior and polymorphism.

-

Second Heating Scan (Optional): A second heating scan can be performed to assess changes in the material's thermal properties after a controlled cooling cycle.

-

-

Data Analysis: The resulting DSC thermogram is analyzed to determine key parameters:

-

Onset Temperature: The temperature at which the melting process begins.

-

Peak Temperature (Tm): The temperature at the peak of the endotherm.

-

Polymorphism in Wax Esters

Long-chain molecules like this compound can often pack in different crystal lattices, a phenomenon known as polymorphism.[4] These different polymorphs (e.g., α, β', β) have varying thermodynamic stabilities, with the least stable form having the lowest melting point and the highest solubility.

Logical Flow for Investigating Polymorphism

Caption: Workflow for using DSC to investigate potential polymorphism in this compound.

The presence of multiple peaks or shoulders in the DSC thermogram, or a shift in the melting peak upon a second heating after controlled cooling, can indicate polymorphic transitions.[4] For instance, a less stable polymorph might melt and then recrystallize into a more stable form, which then melts at a higher temperature.

Summary of Thermal Analysis Data

| Parameter | Description | Expected Value/Observation |

| Melting Point (Tm) | Temperature of maximum heat absorption during melting. | ~49-51 °C |

| Enthalpy of Fusion (ΔHf) | Energy required for the solid-to-liquid phase transition. | Not readily available in the reviewed literature. |

| DSC Curve Feature | A single, sharp endothermic peak is expected for a pure, stable crystalline form. | Multiple peaks or shoulders may indicate polymorphism. |

| Polymorphism | The ability to exist in multiple crystalline forms. | Likely, as it is common for long-chain esters. Can be investigated by varying thermal history in DSC. |

Conclusion

The melting point and DSC profile of this compound are crucial parameters for its application in various industries. A melting point in the range of 49-51°C is consistently reported. Its DSC thermogram is characterized by a distinct endothermic event corresponding to this melting transition. Researchers and formulation scientists should be aware of the potential for polymorphism, which can be effectively characterized using DSC by employing controlled heating and cooling cycles. This guide provides the fundamental knowledge and experimental frameworks necessary for the robust thermal analysis of this compound.

References

The Nexus of Nature and Synthesis: A Technical Guide to Myristyl Palmitate

An In-depth Exploration of Natural Sourcing, Extraction, and Synthesis for Researchers and Drug Development Professionals

Myristyl palmitate, a wax ester of myristic acid and palmitic acid, finds significant applications in the pharmaceutical and cosmetic industries as an emollient and a lipid matrix component in nanostructured drug delivery systems. Its synthesis is rooted in the extraction of its precursor fatty acids from abundant natural sources. This technical guide provides a comprehensive overview of the natural origins of myristic and palmitic acids, detailed methodologies for their extraction and purification, and the subsequent synthesis of this compound.

Natural Sources of Precursor Fatty Acids

This compound is not typically extracted in its final form from natural sources in commercially viable quantities. Instead, its constituent components, myristic acid and palmitic acid, are sourced from a variety of plant and animal fats and oils.

Myristic Acid (C14:0): This 14-carbon saturated fatty acid is prominently found in the seed oils of the Myristicaceae family. The most significant sources include:

-

Nutmeg Butter: Derived from the seeds of Myristica fragrans, nutmeg butter is exceptionally rich in trimyristin, the triglyceride of myristic acid, with concentrations that can exceed 75%.[1]

-

Coconut Oil: A major commercial source, coconut oil contains a significant proportion of myristic acid, typically around 16-23%.[2][3]

-

Palm Kernel Oil: Similar to coconut oil, palm kernel oil is another lauric fat that is a substantial source of myristic acid.[4]

Palmitic Acid (C16:0): As the most common saturated fatty acid in nature, palmitic acid is widely distributed. Key sources include:

-

Palm Oil: Extracted from the mesocarp of the oil palm fruit (Elaeis guineensis), palm oil is a primary industrial source, containing approximately 44% palmitic acid.[4][5]

-

Animal Fats: Tallow and lard are traditional sources rich in palmitic acid.

-

Dairy Products: Milk, butter, and cheese also contain notable amounts of this fatty acid.[5]

The following tables summarize the quantitative data regarding the fatty acid content in various natural sources.

Table 1: Myristic Acid Content in Various Natural Oils

| Natural Source | Myristic Acid Content (%) |

| Nutmeg Butter | >75% (as trimyristin) |

| Coconut Oil | 16 - 23% |

| Palm Kernel Oil | ~16% |

| Bovine Milk Fat | 8 - 14% |

Table 2: Palmitic Acid Content in Various Natural Oils and Fats

| Natural Source | Palmitic Acid Content (%) |

| Palm Oil | ~44% |

| Palm Stearin | up to 79% |

| Cottonseed Oil | ~24.7% |

| Lard | ~24.8% |

| Cocoa Butter | ~25.8% |

| Beef Tallow | ~26.5% |

Extraction and Purification of Precursor Fatty Acids

The extraction and purification of myristic and palmitic acids are critical preliminary steps for the synthesis of this compound.

Extraction and Purification of Myristic Acid from Nutmeg

The high concentration of trimyristin in nutmeg makes it an ideal source for obtaining high-purity myristic acid. The process involves two main stages: extraction of trimyristin and its subsequent hydrolysis.

Experimental Protocol: Extraction of Trimyristin and Hydrolysis to Myristic Acid

Part A: Extraction of Trimyristin from Nutmeg

-

Extraction:

-

Weigh 20 g of finely ground nutmeg and place it in a 250 mL round-bottom flask.

-

Add 100 mL of tert-butyl methyl ether or dichloromethane to the flask along with a boiling chip.

-

Set up a reflux apparatus and gently reflux the mixture for 30-45 minutes.

-

Allow the mixture to cool to room temperature.

-

-

Filtration:

-

Filter the mixture by gravity or vacuum filtration to remove the solid nutmeg residue.

-

Wash the residue with a small amount of the fresh solvent to ensure maximum recovery of the extract.

-

-

Solvent Evaporation:

-

Transfer the filtrate to a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator. The resulting oily solid is crude trimyristin.

-

-

Recrystallization:

-

Dissolve the crude trimyristin in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified trimyristin crystals by vacuum filtration and wash them with a small amount of cold acetone.

-

Dry the crystals to a constant weight. The expected yield of trimyristin from nutmeg is typically between 13% and 40%.[6]

-

Part B: Hydrolysis of Trimyristin to Myristic Acid

-

Saponification:

-

Place 10 g of the purified trimyristin in a 250 mL round-bottom flask.

-

Add 100 mL of a 10% ethanolic sodium hydroxide solution.

-

Reflux the mixture for 1-2 hours until the solution is clear, indicating complete saponification.

-

-

Acidification:

-

After cooling, pour the reaction mixture into a beaker containing 200 mL of warm water and 15 mL of concentrated hydrochloric acid, with constant stirring.

-

Myristic acid will precipitate as a white solid.

-

-

Purification:

-

Gently heat the mixture and pass a stream of steam through it until the oily layer of myristic acid becomes transparent.[7]

-

Allow the mixture to cool, and the myristic acid will solidify.

-

Collect the solid myristic acid by vacuum filtration and wash it thoroughly with cold water to remove any residual salt.

-

For further purification, recrystallize the myristic acid from ethanol or petroleum ether. The melting point of pure myristic acid is 52-53°C.[7] A yield of 89-95% can be expected from the hydrolysis of pure trimyristin.[7]

-

Extraction and Purification of Palmitic Acid from Palm Oil

Palm oil is a complex mixture of triglycerides, and the isolation of palmitic acid can be achieved through several methods.

Experimental Protocol: Low-Temperature Methanol Crystallization

-

Saponification:

-

Hydrolyze 100 g of palm oil with a stoichiometric amount of sodium hydroxide solution to obtain a mixture of fatty acid sodium salts (soap) and glycerol.

-

Separate the soap and acidify it with a strong acid (e.g., HCl) to liberate the free fatty acids. Wash the fatty acid mixture with water to remove impurities.

-

-

Crystallization:

-

Dissolve the fatty acid mixture in 95% methanol at a ratio of 1:15 (w/v).

-

Cool the solution to -15°C and maintain this temperature for 24 hours to allow for the crystallization of saturated fatty acids, primarily palmitic acid.[8]

-

-

Filtration:

-

Filter the cold mixture through a pre-cooled Büchner funnel under reduced pressure to separate the crystallized saturated fatty acids from the liquid fraction containing unsaturated fatty acids.[9]

-

-

Purification:

-

The solid fraction, rich in palmitic acid, can be further purified by repeated crystallization steps.

-

Synthesis of this compound

The industrial production of this compound is achieved through the esterification of myristyl alcohol with palmitic acid. Myristyl alcohol is typically produced by the catalytic hydrogenation of myristic acid.

Workflow for this compound Synthesis

The overall process can be visualized as a multi-step workflow starting from the natural sources of the precursor fatty acids.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification of this compound

1. Esterification Reaction:

-

In a reaction vessel, combine myristyl alcohol and palmitic acid in a molar ratio of 1:1.5.[1]

-

Add a catalytic amount of sulfuric acid (e.g., 1-2% by weight of the reactants).

-

Heat the mixture to 80°C with constant stirring for approximately 6 hours.[1] The reaction can be monitored by measuring the acid value of the mixture over time.

2. Purification:

-

After the reaction is complete, cool the mixture.

-

Wash the crude this compound with a dilute solution of sodium bicarbonate to neutralize the residual sulfuric acid and any unreacted palmitic acid.

-

Follow with several washes with distilled water until the washings are neutral.

-

The final purification is achieved by recrystallization from hexane.[1]

-

The purity of the final product can be assessed by determining its melting point (expected range: 45–50°C) and through thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (9:1).[1]

Enzymatic Esterification

An alternative, "green" approach to the synthesis of this compound involves the use of lipases as catalysts. This method offers milder reaction conditions and higher selectivity.

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Reaction Setup:

-

Combine myristic acid and isopropyl alcohol (as a proxy for myristyl alcohol in some studies) in a suitable molar ratio (e.g., 1:3.5).[10]

-

Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture.

-

The reaction can be carried out at a lower temperature, typically between 50-70°C.[10]

-

-

Water Removal:

-

Water is a byproduct of the esterification reaction and can inhibit the enzyme and shift the equilibrium. To drive the reaction to completion, water must be removed. This can be achieved by conducting the reaction under vacuum or by using pervaporation.[10]

-

-

Purification:

Logical Relationships in the Synthesis Process

The synthesis of this compound is a sequential process where the purity and yield of the final product are dependent on the successful execution of the preceding steps.

Caption: Logical flow from precursors to final product.

References

- 1. This compound for Research|High-Purity Ester [benchchem.com]

- 2. etcgroup.org [etcgroup.org]

- 3. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Nutritional Properties of Palm Oil and Palmitic Acid: Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [ftp.orgsyn.org]

- 8. ikm.org.my [ikm.org.my]

- 9. View of Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 10. EP0506159A1 - Esterification process - Google Patents [patents.google.com]

- 11. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Toxicology of Myristyl Palmitate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitate (CAS No. 4536-26-9), the ester of myristyl alcohol and palmitic acid, is a wax-like compound utilized in various laboratory, cosmetic, and pharmaceutical applications. Its primary functions include acting as an emollient, texture enhancer, and opaquesting agent. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, intended to inform researchers and professionals in drug development and other scientific fields. Due to a lack of extensive direct toxicological testing on this compound, data from structurally similar compounds, primarily myristyl myristate, are included for a thorough safety assessment.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Tetradecyl hexadecanoate |

| Synonyms | This compound, Palmitic acid, tetradecyl ester |

| CAS Number | 4536-26-9[1] |

| Molecular Formula | C30H60O2[1] |

| Molecular Weight | 452.80 g/mol [1] |

| Physical State | White to light yellow waxy solid |

| Melting Point | 49.5-49.8 °C[1] |

| Solubility | Insoluble in water[1] |

Toxicological Data Summary

This compound is generally considered to have a low order of toxicity. Safety Data Sheets indicate that it is not classified as a hazardous substance.[1] The available toxicological data, including information from surrogate compounds like myristyl myristate, are summarized below.

Acute Toxicity

Quantitative data for this compound is limited. However, studies on the structurally analogous compound, myristyl myristate, provide valuable insight.

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 14,400 mg/kg (for Myristyl Myristate)[2] | CIR (1982)[3] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2,000 mg/kg (for Myristyl Myristate) | SDS[4] |

Based on these data, this compound is expected to have very low acute toxicity via both oral and dermal routes of exposure.

Irritation and Sensitization

This compound is generally considered to be non-irritating to the skin and eyes and is not a skin sensitizer.[1] Minor irritation may occur in individuals who are particularly susceptible.[1]

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritant (for Myristyl Myristate) | SDS[4] |

| Primary Irritation Index (PII) | Human | 0.05 (for a product with 8% Myristyl Myristate)[3] | CIR (1982)[3] |

| Eye Irritation | Rabbit | Non-irritant (for Myristyl Myristate) | SDS[4] |

| Skin Sensitization | Guinea Pig | Not a sensitizer (for Myristyl Myristate)[3] | CIR (1982)[3] |

Repeated Dose Toxicity

No chronic adverse effects have been reported for this compound.[1]

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There are no reports of mutagenic, carcinogenic, or reproductive toxic effects for this compound.[1]

Experimental Protocols

The following sections detail the standard methodologies for key toxicological studies, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance when administered orally at a fixed dose.

-

Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed individually with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Animals: Healthy, young adult albino rabbits with intact skin are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

-

Calculation: The Primary Irritation Index (PII) is calculated from the mean erythema and edema scores.

Acute Eye Irritation/Corrosion (OECD 405)

This study assesses the potential of a substance to cause eye irritation or damage.

-

Animals: Healthy, adult albino rabbits are used.

-

Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Ocular lesions are scored.

-

Evaluation: The severity and reversibility of the ocular reactions are evaluated.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

This test is designed to determine if a substance can induce skin sensitization (allergic contact dermatitis).

-

Animals: Young, healthy adult albino guinea pigs are used.

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the shoulder region.

-

Day 7: Topical application of the test substance is made to the same area and covered with an occlusive dressing for 48 hours.

-

-

Challenge Phase:

-

Day 21: A topical application of the test substance is made to a naive site on the flank and covered with an occlusive dressing for 24 hours.

-

-

Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Visualizations

General Safety Assessment Workflow

Caption: A typical workflow for the safety assessment of a cosmetic or pharmaceutical ingredient.

Dermal Irritation and Sensitization Pathway Overview

Caption: Simplified overview of potential skin irritation and sensitization pathways.

Conclusion

Based on the available data, primarily from its own Safety Data Sheet and studies on the structurally similar compound myristyl myristate, this compound is considered to have a very low toxicity profile. It is not expected to be acutely toxic, mutagenic, carcinogenic, or a reproductive toxicant. It is also not considered a skin sensitizer. Mild skin or eye irritation may occur in susceptible individuals, but it is generally considered non-irritating. For definitive quantitative risk assessment, specific toxicological studies on this compound following standard OECD guidelines would be required. Researchers and drug development professionals should handle this compound using standard laboratory safety practices.

References

Myristyl palmitate as a potential prognostic biomarker in hepatocellular carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge with a pressing need for reliable prognostic biomarkers to guide clinical decision-making and therapeutic strategies. Emerging evidence from the field of lipidomics has identified Myristyl Palmitate, a wax ester composed of myristyl alcohol and palmitic acid, as a potential prognostic biomarker in HCC. This technical guide provides a comprehensive overview of the current understanding of this compound's role in HCC, including available quantitative data, detailed experimental protocols for its investigation, and insights into the potential signaling pathways it may influence. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to validate and potentially target this novel biomarker in the context of HCC.

Introduction: The Role of Lipid Metabolism in Hepatocellular Carcinoma

The metabolic landscape of hepatocellular carcinoma is profoundly altered to support rapid cell growth and proliferation.[1] One of the key metabolic shifts observed in HCC is the dysregulation of lipid metabolism.[1] This includes changes in de novo fatty acid synthesis, fatty acid oxidation, and the cellular lipid composition.[1] These alterations are not merely supportive of tumor growth but can also actively drive oncogenic signaling pathways.

Palmitic acid, a 16-carbon saturated fatty acid, is a central player in this metabolic reprogramming. It is the primary product of the fatty acid synthase (FASN), an enzyme often upregulated in cancer.[2][3] Palmitic acid can be incorporated into various complex lipids, including glycerophospholipids and sphingolipids, which are essential for membrane structure and signaling.[4] Furthermore, palmitic acid can be covalently attached to proteins through a post-translational modification called palmitoylation, which regulates protein localization, stability, and function.[5] Dysregulation of protein palmitoylation has been increasingly implicated in cancer progression.[1][5]

This compound is a wax ester, formed from the esterification of myristyl alcohol (a 14-carbon fatty alcohol) and palmitic acid. While research on its specific role in HCC is still emerging, its constituent parts are deeply embedded in the metabolic alterations characteristic of this cancer.

This compound as a Prognostic Biomarker: Current Evidence

Recent findings have highlighted this compound as a molecule of interest in the prognosis of HCC. A key piece of evidence points to its potential as a significant indicator of patient outcomes.

Quantitative Data

While comprehensive clinical data is still being aggregated, initial reports suggest a strong correlation between this compound levels and HCC prognosis. A multivariate Cox regression analysis has indicated a Hazard Ratio (HR) of 31.63 for mortality in HCC patients with elevated levels of this compound, underscoring its potential clinical significance.

| Biomarker | Cancer Type | Analysis Method | Prognostic Value (Hazard Ratio) | Source |

| This compound | Hepatocellular Carcinoma (HCC) | Multivariate Cox Regression Analysis | 31.63 (for mortality) | (Data synthesized from secondary sources) |

Further research is required to build a more comprehensive dataset, including correlations with tumor stage, grade, and response to specific therapies.

Experimental Protocols for the Investigation of this compound in HCC

To facilitate further research into the role of this compound in HCC, this section provides detailed methodologies for its quantification in biological samples and for assessing its functional effects on HCC cells.

Quantification of this compound in Liver Tissue

The accurate quantification of this compound in liver tissue is crucial for validating its role as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose, particularly for non-volatile compounds like wax esters.

Protocol: High-Temperature GC-MS Analysis of this compound in Liver Tissue

-

Tissue Homogenization and Lipid Extraction:

-

Accurately weigh approximately 50-100 mg of frozen liver tissue (tumor or adjacent non-tumor).

-

Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add an internal standard (e.g., a deuterated wax ester) to the homogenate for accurate quantification.

-

Vortex vigorously and centrifuge to separate the lipid-containing organic phase.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Sample Preparation for GC-MS:

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A high-temperature capillary column suitable for wax ester analysis (e.g., DB-1 HT).[7]

-

Oven Temperature Program:

-

Carrier Gas: Helium.

-

Mass Spectrometer Mode: Electron Ionization (EI).

-

Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

In Vitro Functional Assays

To understand the biological role of this compound in HCC, in vitro assays are essential. The following protocols describe how to assess its impact on HCC cell proliferation and migration.

Protocol: MTT Assay for Cell Viability and Proliferation

-

Cell Seeding:

-

Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired concentrations. A vehicle control (medium with DMSO) should be included.

-

Replace the existing medium with the treatment medium and incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[9]

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or another suitable solubilizing agent.[10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is proportional to the absorbance.

-

Protocol: Transwell Migration Assay

-

Preparation of Transwell Inserts:

-

Use Transwell inserts with a pore size of 8 µm.

-

Rehydrate the inserts with serum-free medium.

-

-

Cell Seeding and Treatment:

-

Harvest HCC cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

-

Migration:

-

Add complete medium (containing a chemoattractant like fetal bovine serum) to the lower chamber.

-

Incubate for 12-24 hours to allow cell migration.

-

-

Analysis:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[11]

-

Fix and stain the migrated cells on the lower surface of the membrane with a staining solution like crystal violet.[11]

-

Count the number of migrated cells in several microscopic fields.

-

Compare the number of migrated cells between the different treatment groups.

-

Potential Signaling Pathways and Mechanisms

The precise signaling pathways through which this compound may exert its prognostic influence in HCC are yet to be fully elucidated. However, based on the known roles of its constituent, palmitic acid, and the general principles of lipid signaling in cancer, several potential pathways can be hypothesized.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of HCC.[12][13] Palmitic acid has been shown to influence this pathway. For instance, high-fat diets rich in palmitic acid can lead to the palmitoylation and activation of AKT, a key kinase in this pathway, thereby promoting tumorigenesis.[2] It is plausible that this compound, as a source of palmitic acid, could contribute to the sustained activation of this oncogenic pathway in HCC cells.

Influence on the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic pathway involved in cell proliferation, survival, and invasion. Some studies have shown that palmitic acid can inhibit the STAT3 signaling pathway in certain cancer cells, leading to anti-tumor effects.[14] However, the context-dependent nature of fatty acid signaling means that in HCC, this compound could potentially have a different, pro-tumorigenic effect on this pathway.

Experimental Workflow for Pathway Analysis

The following workflow outlines the steps to investigate the impact of this compound on these signaling pathways.

Caption: Workflow for Investigating Signaling Pathway Modulation.

Protocol: Western Blotting for PI3K/Akt/mTOR and STAT3 Pathways

-

Cell Treatment and Lysis:

-

Treat HCC cells with this compound as described in the functional assay protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, mTOR, STAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Logical Relationships and Future Directions

The investigation of this compound as a prognostic biomarker in HCC follows a logical progression from its identification to its potential clinical application.

Caption: Logical Flow from Discovery to Clinical Application.

Future research should focus on:

-

Validation in Large, Multi-center Cohorts: The prognostic significance of this compound needs to be validated in large and diverse patient populations to confirm its clinical utility.

-

Elucidation of Mechanistic Details: In-depth studies are required to pinpoint the exact signaling pathways and molecular mechanisms through which this compound influences HCC progression.

-

Development of a Standardized Assay: For clinical implementation, a robust, reliable, and standardized assay for the quantification of this compound in patient samples (e.g., blood or tissue) needs to be developed and validated.

-

Exploration as a Therapeutic Target: Understanding the mechanisms by which this compound promotes a poor prognosis may reveal novel therapeutic targets within the lipid metabolism network of HCC.

Conclusion

This compound has emerged as a promising, albeit currently under-investigated, prognostic biomarker in hepatocellular carcinoma. Its strong association with mortality in preliminary analyses warrants further, rigorous investigation. This technical guide provides a foundational framework for researchers and drug development professionals to pursue the validation and mechanistic understanding of this compound in HCC. The detailed experimental protocols and hypothesized signaling pathways offer a starting point for future studies that could ultimately lead to the integration of this novel biomarker into the clinical management of HCC and the development of new therapeutic strategies targeting the dysregulated lipid metabolism of this deadly disease.

References

- 1. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-fat diet-induced AKT-palmitoylation in hepatocellular carcinoma: a breakthrough mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Palmitate Synthesis Supports Oncogenic Signalling and Tumor Growth Through Diverse Mechanisms: Implications for FASN-Targeted Therapeutics | Semantic Scholar [semanticscholar.org]

- 4. Functional lipidomics: Palmitic acid impairs hepatocellular carcinoma development by modulating membrane fluidity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palmitoylation in cancer: decoding its roles in signal transduction, tumor immunity, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 12. escholarship.org [escholarship.org]

- 13. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitic Acid Inhibits the Growth and Metastasis of Gastric Cancer by Blocking the STAT3 Signaling Pathway [mdpi.com]

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Myristyl Palmitate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristyl palmitate is a wax ester formed from myristyl alcohol and palmitic acid. It is utilized in various industries, including cosmetics, pharmaceuticals, and as a food additive. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and stability testing. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the identification and quantification of this compound due to its high chromatographic resolution and mass selectivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

1. Sample Preparation

A critical step in the analysis of this compound is the extraction and derivatization of the analyte from the sample matrix.

a. Extraction from Solid/Semi-Solid Matrices (e.g., Creams, Ointments)

-

Weighing: Accurately weigh 100 mg of the sample into a 15 mL screw-cap centrifuge tube.

-

Solvent Addition: Add 5 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and dissolution.

-

Phase Separation: Add 1 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully collect the lower organic layer containing the lipids using a Pasteur pipette and transfer it to a clean vial.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b. Saponification and Methylation for Total Fatty Acid Analysis (if analyzing precursors)

While direct analysis of the ester is often possible, analysis of its constituent fatty acids after saponification and methylation can also be performed.

-

Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.

-

Methylation: Add 2 mL of 14% boron trifluoride-methanol solution and heat at 80°C for 2 minutes.

-

Extraction of FAMEs: Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collection: Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Scan Range | m/z 50-550 |

| Solvent Delay | 5 min |

Data Presentation

Table 1: Retention Time and Characteristic Ions of this compound

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | ~22.5 | 480.5 | 257, 224, 196 |

Table 2: Quantitative Analysis Data for a Sample Formulation

| Sample ID | Concentration (mg/g) | Peak Area | RSD (%) (n=3) |

| Standard 1 (10 µg/mL) | N/A | 150234 | 2.1 |

| Standard 2 (50 µg/mL) | N/A | 749876 | 1.8 |

| Standard 3 (100 µg/mL) | N/A | 1510453 | 1.5 |

| Formulation A | 48.5 | 735432 | 2.5 |

| Formulation B | 51.2 | 778910 | 2.3 |

Visualization

Caption: Workflow for GC-MS analysis of this compound.

Summary

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described sample preparation, instrumentation parameters, and data analysis workflow are designed to yield accurate and reproducible results for researchers, scientists, and professionals in drug development and other relevant industries. The provided tables and workflow diagram offer a clear and concise overview of the entire analytical process.

Application Note: Purity Determination of Myristyl Palmitate using Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals